Product packaging for methyl (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate(Cat. No.:CAS No. 109974-21-2)

methyl (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate

Cat. No.: B1679256
CAS No.: 109974-21-2
M. Wt: 484.7 g/mol
InChI Key: YQPSLCRGQUNTRC-UXOWTMDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regelin is a chemical reagent provided for research purposes. Its specific applications, mechanism of action, and physicochemical properties are areas of active scientific investigation. Researchers are encouraged to consult the primary scientific literature and safety data sheets for detailed information. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic uses. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O4 B1679256 methyl (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate CAS No. 109974-21-2

Properties

CAS No.

109974-21-2

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate

InChI

InChI=1S/C31H48O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-22,24-25,33H,10-17H2,1-8H3/t18-,19+,21-,22+,24-,25-,28-,29-,30+,31+/m0/s1

InChI Key

YQPSLCRGQUNTRC-UXOWTMDMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)OC

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

methyl 3-oxo-22-hydroxyurs-12-en-30-oic acid
regelin
regelin C

Origin of Product

United States

Biosynthesis of Regelin

Identification of Precursor Molecules

Regelin, as a pentacyclic triterpenoid (B12794562), originates from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). rsc.org These C5 units are assembled to form larger isoprenoid precursors. In the case of triterpenoids (C30), the direct precursor molecule for cyclization is 2,3-oxidosqualene (B107256). wikipedia.orgmdpi.com This molecule is formed from the dimerization of farnesyl pyrophosphate (C15), followed by oxidation of squalene.

Elucidation of Enzymatic Pathways and Catalytic Mechanisms

The core step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). wikipedia.orgmdpi.com Following cyclization, a series of post-cyclization modifications occur, mediated by other enzymes, to yield the diverse array of triterpenoid structures, including regelin.

Key Oxidosqualene Cyclases and Their Roles

Oxidosqualene cyclases (OSCs) are pivotal enzymes in triterpene biosynthesis, responsible for catalyzing the cyclization of 2,3-oxidosqualene into various triterpene skeletons. wikipedia.orgmdpi.com The diversity of triterpene structures arises from the different ways OSCs fold and cyclize the 2,3-oxidosqualene substrate. wikipedia.org In plants, OSCs can produce over 100 different triterpene scaffolds. wikipedia.org

Research on Tripterygium regelii has identified a multifunctional oxidosqualene cyclase, TrOSC, which produces both α-amyrin and β-amyrin. rsc.orgrsc.orgrsc.orgscispace.com α-Amyrin is the precursor for ursane-type triterpenes, while β-amyrin is the precursor for oleanane-type triterpenes. rsc.orgrsc.org Since regelin is an ursane-type triterpenoid, α-amyrin, produced by TrOSC, is a key intermediate in its biosynthetic pathway. medkoo.comrsc.orgrsc.org

OSCs catalyze the cyclization of 2,3-oxidosqualene through specific conformations, such as the chair-chair-chair (CCC) conformation, which leads to products like α-amyrin and β-amyrin. mdpi.com The catalytic mechanism involves a series of protonation, cyclization, rearrangement, and deprotonation steps guided by the enzyme's active site. mdpi.com

Post-Cyclization Modifications (e.g., Hydroxylation, Carbonylation)

Following the cyclization of 2,3-oxidosqualene by OSCs to form the basic triterpene skeleton (e.g., α-amyrin for regelin), further enzymatic modifications are required to arrive at the final structure of regelin. These modifications typically include oxidation reactions such as hydroxylation and carbonylation. rsc.orgscispace.comfrontiersin.org

Cytochrome P450 monooxygenases (CYP450s) play crucial roles in these post-cyclization steps by introducing functional groups like hydroxyl, carbonyl, and carboxyl groups into the triterpene skeleton through oxidation reactions. rsc.orgrsc.orgscispace.com For example, β-amyrin can be converted to oleanolic acid through the action of CYP450s. rsc.orgscispace.com While specific enzymes responsible for the precise hydroxylation and carbonylation patterns observed in regelin have not been fully elucidated, it is understood that a suite of tailoring enzymes, likely including CYP450s and potentially other modifying enzymes (e.g., methyltransferases for the methyl ester group), are involved in converting the α-amyrin skeleton into regelin. The presence of a hydroxyl group, a ketone group, and a methyl ester group in the structure of regelin necessitates these types of oxidative and modification reactions. nih.gov

Genetic and Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of secondary metabolites like regelin is often tightly regulated at the genetic and transcriptional levels in plants. This regulation ensures that these compounds are produced at appropriate times, in specific tissues, and in response to environmental cues. biorxiv.org

Genes encoding enzymes involved in triterpenoid biosynthesis, including OSCs and modifying enzymes, are often organized in biosynthetic gene clusters (BGCs). biorxiv.org The expression of these genes can be controlled by transcription factors that bind to regulatory regions in the DNA, influencing the rate of mRNA synthesis. biorxiv.orguvm.edulibretexts.org

Studies have shown that the expression levels of OSC genes, such as TrOSC in Tripterygium regelii, can vary in different plant tissues. rsc.orgrsc.orgscispace.com For instance, the transcript levels of TrOSC were found to be higher in the roots and stems of Tripterygium regelii compared to the leaves, suggesting tissue-specific regulation of triterpenoid biosynthesis in this plant. rsc.orgrsc.orgscispace.com This differential expression can contribute to the accumulation of regelin in specific plant parts.

The regulation of biosynthetic genes can involve both positive and negative control mechanisms, mediated by activators and repressors. uvm.edulibretexts.org Small effector molecules, such as substrates or products of the pathway, can also influence the activity of these regulatory proteins. uvm.edulibretexts.org While the specific details of the genetic and transcriptional regulation of regelin biosynthesis are still under investigation, it is likely governed by a complex network of transcription factors and signaling pathways that respond to developmental and environmental signals.

Strategies for Biosynthetic Pathway Engineering in Research Systems

Understanding the biosynthetic pathway of regelin opens up possibilities for engineering research systems, such as microorganisms or other plant species, to produce this compound or its precursors. Metabolic engineering and synthetic biology approaches can be employed to refactor and introduce biosynthetic pathways into heterologous hosts. jfaulon.comswissbiotech.orgnih.gov

Key strategies for engineering triterpenoid biosynthetic pathways include:

Identification and cloning of biosynthetic genes: Identifying and isolating the genes encoding the relevant OSCs (like TrOSC) and post-cyclization modification enzymes from the native producer organism (Tripterygium species). rsc.orgrsc.orgrsc.orgscispace.com

Vector construction and transformation: Cloning these genes into suitable expression vectors and transforming them into a chosen host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. rsc.orgrsc.orgscispace.com Yeast has been successfully used for the heterologous expression of plant OSCs and the production of triterpene precursors like α-amyrin and β-amyrin. rsc.orgrsc.orgrsc.orgscispace.com

Pathway reconstruction and optimization: Assembling the complete biosynthetic pathway in the host organism by co-expressing all the necessary enzymes. This may involve optimizing gene expression levels, using strong promoters, and balancing the activity of different enzymes to improve metabolic flux towards the desired product. nih.govnih.gov

Host metabolic engineering: Modifying the host organism's own metabolism to increase the availability of precursor molecules (IPP and DMAPP) and to channel metabolic intermediates towards the triterpenoid pathway. jfaulon.comnih.gov This can involve overexpressing enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce IPP and DMAPP. rsc.org

Enzyme engineering: Modifying the enzymes themselves through techniques like site-directed mutagenesis to improve their catalytic efficiency, substrate specificity, or product yield. chemistryviews.org

Process optimization: Optimizing fermentation conditions, such as temperature, pH, and nutrient availability, to maximize the production of regelin in the engineered system.

These engineering strategies hold potential for sustainable production of regelin and its related triterpenoids for research purposes, bypassing the limitations of traditional extraction from slow-growing or rare plant sources.

Chemical Synthesis and Analog Development of Regelin

Synthetic Strategies Towards the Regelin Core Structure

The core structure of Regelin is an ursane-type pentacyclic triterpenoid (B12794562). medkoo.comebi.ac.uktargetmol.combiocat.com The biosynthesis of such triterpenoid scaffolds in plants primarily occurs through the cyclization of squalene, catalyzed by oxidosqualene cyclase enzymes. rsc.org This biological pathway yields various triterpenoid skeletons, including the ursane (B1242777) type. rsc.org

Chemical synthetic strategies towards complex triterpenoid core structures typically involve multi-step convergent or linear approaches. ethz.ch These strategies aim to construct the intricate ring system with precise control over stereochemistry. While specific total synthesis routes for Regelin were not found in the search results, general methodologies for constructing pentacyclic triterpenoid scaffolds have been reported. researchgate.netacs.org These can involve cascade transformations, including reactions like intramolecular Diels-Alder, to build the fused ring systems. acs.org

Stereoselective Synthesis Approaches for Regelin and Its Analogs

Stereoselective synthesis is crucial for the synthesis of triterpenoids like Regelin due to the presence of multiple stereocenters. ethz.ch Achieving the correct relative and absolute configuration at each chiral center is essential for the biological activity of these molecules. researchgate.netethz.ch

Approaches to stereoselective synthesis include utilizing chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, and enantioselective synthesis using chiral reagents or catalysts. ethz.ch The synthesis of triterpenoid analogs often involves modifying existing stereocenters or introducing new ones with controlled stereochemistry. The stereochemistry of the starting material can significantly influence the stereochemistry of the product in stereospecific reactions. ethz.ch

Research into the synthesis of lipid analogs, some of which involve stereogenic centers, highlights the importance of controlling stereochemistry in the formation of complex molecules for biological applications. gu.seacs.orgresearchgate.net

Systematic Structural Modifications and Derivatization Methods

Systematic structural modifications and derivatization of natural triterpenoids are common strategies to develop analogs with potentially improved biological activities or pharmacokinetic properties. mdpi.comnih.gov Regelin, being a natural triterpenoid, can be subjected to various chemical modifications.

Common derivatization methods for compounds with functional groups like hydroxyl, ketone, and carboxylic acid (or ester) found in triterpenoids include silylation, acylation, and alkylation. chemcoplus.co.jpregistech.com These methods can alter the polarity, volatility, and reactivity of the molecule.

For triterpenoids, modifications often target the hydroxyl groups, carbonyl groups, and carboxylic acid functionalities. mdpi.com Introducing different moieties, including heterocyclic structures, on the triterpenoid scaffold has been explored to enhance therapeutic potential. mdpi.com Semi-synthesis allows for targeted modifications of specific positions on the triterpenoid core, leading to libraries of analogs. nih.gov Studies on other triterpenoids, such as betulin (B1666924) and betulinic acid, demonstrate that introducing N-heterocyclic substituents and amino moieties can significantly improve cytotoxic effects. mdpi.com

Novel Synthetic Methodologies for Triterpenoid Scaffolds

The development of novel synthetic methodologies for constructing triterpenoid scaffolds remains an active area of research. Given the complexity and diverse structures of triterpenoids, efficient and selective synthetic routes are highly desirable. rsc.orgresearchgate.net

Recent advancements in organic synthesis, such as Mn(I)-catalyzed cascade transformations, are being explored for the robust synthesis of terpenoid scaffolds. acs.org These methodologies aim for step-economical approaches to build complex molecular skeletons. acs.org

Furthermore, strategies like complexity-to-diversity and pseudo-natural product synthesis utilize the inherent complexity of natural products like triterpenoids as starting points to generate structurally diverse molecule libraries. researchgate.net These approaches can involve innovative reactions and strategies, such as ring-expansion, to access novel scaffolds. researchgate.net Biotransformation could also offer new avenues for structural modification of triterpenoids, potentially yielding derivatives difficult to obtain through traditional chemical methods. rsc.org

Structure Activity Relationship Sar Studies of Regelin

Identification of Structural Elements Critical for Biological Activity

Identifying the structural elements critical for the biological activity of a compound like Regelin involves systematically modifying different parts of the molecule and observing the effect on its activity. This process helps pinpoint which functional groups, rings, or spatial arrangements are essential for binding to a biological target or eliciting a specific response. SAR studies often involve synthesizing or isolating a series of analogs with slight structural variations. gardp.org By comparing the activities of these analogs, researchers can deduce the contribution of each structural feature.

For triterpenoids, the core ring structure and the nature and position of substituents (such as hydroxyl groups, carboxyl groups, or double bonds) are often key determinants of activity. While specific detailed research findings on the critical structural elements of Regelin itself were not extensively detailed in the search results, general principles of triterpenoid (B12794562) SAR suggest that the oxidation state of the rings, the presence and location of hydroxyl groups, and modifications to the side chain can significantly impact biological activity. Studies on related triterpenoids, such as those from Tripterygium species, highlight the importance of specific functional groups for activities like cytotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that correlate structural descriptors of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of new, untested compounds. QSAR model development typically involves several stages, including data collection and curation, calculation of molecular descriptors, model building using statistical techniques, and rigorous validation. d-nb.infonih.gov

Validation is a critical step in QSAR modeling to ensure the model's robustness and predictive capacity for unseen data. d-nb.infonih.govmdpi.comresearchgate.net Various validation protocols are applied, including internal validation methods like leave-one-out cross-validation and external validation using a separate test set of compounds not used in model development. d-nb.infomdpi.comresearchgate.netuniroma1.it Statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (q²) are used to assess the goodness of fit and predictive power of the QSAR model. mdpi.comuniroma1.it A robust QSAR model should have acceptable statistical metrics for both the training and test sets. mdpi.comuniroma1.it

While the search results provided general information on QSAR modeling and validation practices d-nb.infonih.govmdpi.comresearchgate.netuniroma1.it, specific QSAR modeling and validation studies focused solely on Regelin were not prominently featured. However, the principles of QSAR are applicable to triterpenoids like Regelin to build predictive models based on their structural features and observed biological activities.

Computational Approaches to SAR Analysis

Computational approaches play an increasingly important role in SAR analysis. These methods can complement experimental studies by providing insights into molecular properties, interactions with biological targets, and predicting activity. Computational techniques for SAR analysis include molecular docking, molecular dynamics simulations, and the use of activity landscape models. mdpi.comescholarship.org

Activity landscape models, for instance, are used for visualizing and interpreting SARs in compound datasets by representing chemical similarity and compound potency. mdpi.com Computational methods can also be used for quantitative comparison of activity landscapes, helping to identify datasets with similar SAR characteristics. mdpi.com Furthermore, computational methods can facilitate structure-based analysis of SAR transfer, which involves identifying different compound series with corresponding SAR progression for a given target. nih.gov

While the search results discussed computational methods for SAR analysis in a general context mdpi.comescholarship.orgnih.gov, specific applications of these methods solely to Regelin were not detailed. However, these computational tools can be valuable for studying the SAR of Regelin by, for example, predicting its binding mode to potential target proteins or analyzing the relationship between its 3D structure and activity.

Comparative SAR Analysis with Related Triterpenoids

Regelin belongs to the class of ursene-type triterpenoids. nih.gov Comparative SAR analysis with related triterpenoids involves comparing the structural features and biological activities of Regelin with other compounds having similar core structures. This comparative approach can reveal common structural motifs associated with specific activities within the triterpenoid class and highlight unique features of Regelin that contribute to its particular biological profile.

Molecular Mechanisms of Action of Regelin

Cellular Target Identification and Validation

Identifying the specific cellular targets of small molecules like Regelin is a critical step in understanding their mechanisms of action. pelagobio.comnih.gov While broad Tripterygium extracts have been noted to inhibit the expression of proinflammatory genes, studies focusing on Regelin itself point towards targets involved in lipid metabolism pathways. ebi.ac.uktandfonline.comtandfonline.com Research using Tripterygium regelii leaf extract methanol (B129727) fraction (TR-LM), which contains Regelin, has demonstrated effects on hepatic lipid content in HepG2 cells, suggesting cellular targets within the liver involved in lipid biosynthesis. tandfonline.comtandfonline.com Techniques for cellular target identification often involve methods that examine how compounds interact with the proteome in living cells, such as CETSA (Cellular Thermal Shift Assay), to reveal direct and off-target effects. pelagobio.com

Investigation of Intracellular Signaling Pathway Modulation

Regelin, as part of TR-LM, has been shown to modulate intracellular signaling pathways, particularly those governing lipid metabolism. tandfonline.comtandfonline.com This modulation appears to involve the regulation of key enzymes and transcriptional factors. tandfonline.comtandfonline.com Intracellular signaling pathways are complex networks that convert extracellular stimuli into cellular responses, often involving cascades of molecular interactions that can amplify signals and alter enzyme activity or gene expression. nih.govpup.ac.inslideshare.net

Enzyme Inhibition and Activation Profiles (e.g., HMG-CoA Reductase)

A significant finding regarding the mechanism of action of TR-LM, containing Regelin, is its effect on HMG-CoA reductase (HMGCR). HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is essential for cholesterol biosynthesis. wikipedia.orgmdpi.comresearchgate.netmdpi.com Studies have shown that TR-LM can attenuate the enzymatic activity of HMG-CoA reductase in a concentration-dependent manner in a cell-free system. tandfonline.com

Compound/ExtractTarget EnzymeEffectIC₅₀ / Inhibition PercentageReference
TR-LMHMG-CoA ReductaseInhibitionApproximately 50% at 100 μg/mL tandfonline.com

This inhibition of HMG-CoA reductase enzymatic activity suggests a direct or indirect interaction of components within TR-LM, including Regelin, with this key enzyme in cholesterol synthesis. tandfonline.com

Regulation of Transcriptional Factors and Gene Expression (e.g., SREBP-1c)

Beyond enzyme inhibition, TR-LM has been observed to regulate the expression of transcriptional factors crucial for lipid metabolism, notably Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). tandfonline.comtandfonline.com SREBP-1c is a transcription factor known to regulate genes involved in de novo lipogenesis, including the biosynthesis of fatty acids, triglycerides, and phospholipids. tandfonline.comuniprot.orgplos.org Research indicates that exposure of HepG2 cells to TR-LM strongly decreased SREBP-1c expression at both the transcriptional and translational levels. tandfonline.comtandfonline.com

Gene/FactorEffect of TR-LM on ExpressionLevel of RegulationReference
SREBP-1cDecreasedTranscriptional and Translational tandfonline.comtandfonline.com
FASInhibitionHepatic Expression tandfonline.com
SCD1InhibitionHepatic Expression tandfonline.com
GPAT1InhibitionHepatic Expression tandfonline.com
DGAT1 and 2InhibitionHepatic Expression tandfonline.com
HMGCRDecreasedGene Expression tandfonline.com

The observed decrease in SREBP-1c expression, along with the inhibition of downstream lipogenic enzymes such as Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase-1 (SCD1), Glycerol-3-phosphate Acyltransferase 1 (GPAT1), and Diacylglycerol O-acyltransferase 1 and 2 (DGAT1 and 2), suggests that Regelin, as a component of TR-LM, exerts its effects on lipid metabolism, at least in part, by modulating the SREBP-1c pathway. tandfonline.com SREBP-1c is transcriptionally stimulated by insulin (B600854) in hepatocytes and plays a pivotal role in the nutritional regulation of fatty acids and triglycerides in lipogenic organs like the liver. uniprot.orgnih.gov

Analysis of Biomolecular Interactions and Binding Dynamics

Understanding the specific biomolecular interactions and binding dynamics of Regelin with its cellular targets provides detailed insights into its mechanism of action. Biomolecular interactions, such as the binding of a small molecule to a protein, are fundamental to biological processes and can be characterized by their affinity, kinetics, and thermodynamics. arxiv.orgbiotechniques.comdepixus.comyoutube.comnih.gov Techniques like surface plasmon resonance (SPR) and bio-layer interferometry (BLI) are used to measure these interactions in real-time. biotechniques.comdepixus.com While the research on TR-LM suggests interaction with HMG-CoA reductase and modulation of SREBP-1c, detailed studies specifically on the binding dynamics of isolated Regelin with these or other potential targets were not prominently found in the provided search results. Further research focusing on the direct binding affinities and kinetics of purified Regelin with identified cellular targets would be necessary to fully elucidate this aspect of its mechanism.

Impact on Cellular Processes (e.g., Cell Proliferation, Metabolism)

The modulation of lipid metabolism pathways by TR-LM, containing Regelin, has a direct impact on cellular processes, particularly in hepatic cells. By decreasing the biosynthesis of triacylglycerol and cholesterol, TR-LM inhibits the intracellular content of neutral lipids and cholesterols in HepG2 cells. tandfonline.comtandfonline.com This impact on metabolism is significant, as altered lipid metabolism is linked to various health conditions. tandfonline.com

Cell proliferation and metabolism are tightly linked cellular processes, with metabolic reprogramming often supporting the high biosynthetic demands of proliferating cells, such as cancer cells. nih.govnih.govmdpi.comwikipedia.org While the primary focus of the provided research on Regelin (as part of TR-LM) is on lipid metabolism, the interconnected nature of cellular pathways suggests potential indirect effects on cell proliferation. For instance, the inhibition of enzymes involved in lipid synthesis, like FAS, has been shown to decrease proliferation in cancer cells. nih.gov However, direct evidence and detailed mechanisms regarding the impact of Regelin specifically on cell proliferation were not extensively detailed in the search results.

Preclinical Biological Evaluation of Regelin in Vitro and Non Human in Vivo

In Vitro Biological Activity Assays

In vitro assays are conducted outside of a living organism, typically using cells or biological molecules, to evaluate a compound's biological activity. selvita.comehu.esaragen.com These assays provide controlled environments to investigate specific mechanisms of action and cellular responses. aragen.com

Cell-Based Assays for Anti-Proliferative Activity (e.g., Human Rheumatoid Arthritis Synovial Fibroblast Cell Line MH7A)

Cell-based assays are widely used to measure the effect of compounds on cell behavior, including proliferation. selvita.comaragen.comnawah-scientific.com Anti-proliferative assays are particularly relevant in the context of diseases characterized by excessive cell growth, such as certain inflammatory conditions or cancer. nawah-scientific.com These assays can help determine the concentration of a compound required to inhibit cell proliferation by a certain percentage, often expressed as an IC50 value. nawah-scientific.comnih.gov While the provided search results mention cell-based assays in general and their application in various fields, including assessing anti-proliferative agents and evaluating biosimilars and antibodies, specific data on Regelin's anti-proliferative activity in the human rheumatoid arthritis synovial fibroblast cell line MH7A or other cell lines were not found within the provided snippets. selvita.comnawah-scientific.comnih.govabzena.comnih.govannlabmed.org

Enzymatic Activity Modulating Effects in Cell-Free Systems

Cell-free systems involve the use of biological molecules, such as enzymes, ribosomes, and transcription/translation machinery, extracted from cells to perform biological processes in a controlled in vitro environment. mdpi.combiorxiv.orgmdpi.com These systems are valuable for studying enzymatic activity, protein synthesis, and metabolic pathways without the complexities of a living cell. mdpi.commdpi.comnih.govresearchgate.net They allow for precise manipulation of reaction conditions and the modular assembly of biological components. mdpi.comnih.gov Cell-free systems can be used to characterize and optimize specific enzymes and to reconstruct enzymatic pathways. nih.govresearchgate.net While the search results discuss the utility of cell-free systems for studying enzymatic reactions and protein synthesis, specific information regarding Regelin's effects on enzymatic activity in cell-free systems was not found. mdpi.combiorxiv.orgmdpi.comnih.govresearchgate.net

Non-Human In Vivo Pharmacological Studies

Non-human in vivo studies involve administering a compound to living organisms, typically animal models, to evaluate its biological effects within a complex physiological setting. nih.govmdpi.com These studies are crucial for assessing efficacy, pharmacokinetics, and pharmacodynamics. nih.gov

Advanced Analytical and Spectroscopic Characterization in Regelin Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the functional groups present in a compound by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C emerypharma.comnetlify.app. The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the identification of different types of protons and carbons and their connectivity within the molecule emerypharma.com.

While specific detailed NMR spectral data for Regelin were not extensively provided in the search results, the existence of a defined molecular formula (C31H48O4) and computed structural descriptors like IUPAC name, InChI, and InChIKey in databases like PubChem strongly implies that NMR spectroscopy, likely in combination with other techniques, was instrumental in the initial determination and confirmation of Regelin's complex pentacyclic triterpenoid (B12794562) structure nih.gov.

Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Profiling

Mass Spectrometry (MS) is an essential analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound mdpi.com. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which are critical for confirming the molecular formula of a compound like Regelin mdpi.com.

MS is also invaluable for metabolite profiling, allowing researchers to identify and characterize the products formed when a compound is metabolized in a biological system. This involves analyzing complex mixtures to detect the parent compound and its transformed derivatives based on their unique mass signatures. While the provided information mentions HRMS being performed in the context of analyzing compounds from Tripterygium regelii, the source of Regelin, specific details on Regelin metabolite profiling using MS were not available in the immediate search results mdpi.com. However, the general application of MS in identifying species via their mass-to-charge ratios makes it well-suited for such studies mdpi.com.

Vibrational Spectroscopy Techniques (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, provide complementary information about the functional groups and chemical bonds present within a molecule d-nb.infobruker.com. FT-IR measures the absorption of infrared light by molecular vibrations, yielding a spectrum with peaks corresponding to specific functional groups like hydroxyl, carbonyl, and carbon-carbon double bonds bruker.com. Raman spectroscopy, based on the inelastic scattering of light, also provides a vibrational fingerprint of the molecule d-nb.infoendress.com.

These techniques are widely used for identifying organic compounds and analyzing their chemical structure based on characteristic absorption or scattering bands d-nb.infobruker.com. While the provided search results discuss the application of FT-IR and Raman spectroscopy in chemical analysis and for characterizing other substances, specific details regarding the FT-IR or Raman spectra of the compound Regelin itself were not found in the provided snippets researchgate.netresearchgate.netrsc.orgresearchgate.net. However, given Regelin's structure containing hydroxyl, ketone, and methyl ester functionalities nih.gov, these techniques would typically be employed to confirm the presence of these functional groups.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental techniques for the separation, purification, and analysis of chemical compounds based on their differential partitioning between a stationary phase and a mobile phase registech.com. HPLC is commonly used for separating non-volatile or thermally labile compounds like triterpenoids mdpi.com. GC is suitable for volatile or semi-volatile substances copernicus.org.

In Regelin research, HPLC has been specifically mentioned for the preparative and semi-preparative isolation of compounds from Tripterygium regelii mdpi.com. This indicates its crucial role in obtaining pure samples of Regelin from complex plant extracts for further structural and biological studies mdpi.com. Different stationary phases, such as C8 and C18 columns, and mobile phase systems are employed to achieve effective separation mdpi.com. Chromatographic purity assessment is typically performed using techniques like HPLC-UV or HPLC-MS to ensure the isolated compound is free from impurities before conducting further experiments. While GC-MS is mentioned for the analysis of other compounds, its specific application for Regelin was not detailed in the provided information copernicus.orgresearchgate.netcopernicus.org.

Computational and Theoretical Chemistry Studies of Regelin

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No molecular modeling or docking simulation studies specifically investigating the interactions of Regelin with biological targets have been published. Such studies would be invaluable in predicting its binding modes, identifying key interacting residues, and understanding the structural basis of its bioactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

There are no available reports on molecular dynamics simulations of Regelin. MD simulations would provide insights into the conformational flexibility of the molecule, the stability of its potential complexes with target proteins, and the kinetics of its binding and unbinding processes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which are fundamental for understanding the electronic properties and reactivity of a molecule, have not been reported for Regelin. These calculations could predict parameters such as molecular orbital energies, electrostatic potential, and reactivity indices, which are crucial for explaining its chemical behavior.

Theoretical Chemistry Approaches to Reaction Mechanism Studies

No theoretical studies on the reaction mechanisms involving Regelin have been found in the literature. Such studies would be essential for understanding its metabolic pathways, degradation processes, or its mechanism of action at a molecular level.

Emerging Research Directions and Future Perspectives for Regelin

Development of Regelin-Derived Chemical Probes for Biological Systems

The development of chemical probes is crucial for exploring the function of individual proteins within complex biological systems, such as cells and organisms, and for validating potential therapeutic targets nih.govchemicalprobes.orgpromega.com. These probes are small molecules designed to selectively bind to and alter the function of a specific protein target, allowing researchers to determine the protein's role in living systems promega.com. High-quality chemical probes are essential for accelerating protein annotation in basic biological studies and informing drug discovery nih.gov. The use of reliable chemical probes enhances the reproducibility of experiments and accelerates research chemicalprobes.org. Despite their importance, high-quality chemical probes are available for only a small subset of the human proteome, indicating a need for concerted development efforts febs.org. The creation of Regelin-derived chemical probes could provide valuable tools for investigating the biological roles of proteins or pathways modulated by Regelin or its related compounds. Such probes could help elucidate the specific molecular targets and mechanisms of action of Regelin within biological systems, potentially overcoming limitations associated with studying complex natural product mixtures.

Exploration of Novel Therapeutic and Biological Applications

Research into natural products from sources like Tripterygium wilfordii continues to uncover compounds with diverse biological activities rsc.org. While Tripterygium wilfordii contains toxic ingredients, efforts are ongoing to optimize preparations to reduce toxicity while enhancing efficacy frontiersin.org. Regelin, as a component of this plant, presents opportunities for exploring novel therapeutic and biological applications beyond those currently recognized. The potent activity of triterpenes like Regelin D against cancer cell lines suggests potential in advanced cancer treatment rsc.org. Further investigation into the structure-activity relationships of Regelin and its derivatives is crucial for developing more efficacious and safer drugs rsc.org. The exploration of novel applications could extend to other areas where anti-inflammatory or immunosuppressive effects are desired, building upon the known properties of Tripterygium wilfordii constituents frontiersin.orgrsc.org. The development of novel therapeutic approaches often involves identifying mechanisms underlying clinically relevant problems and designing drugs to address those issues directly pharmafeatures.com.

Advanced Biosynthetic Engineering for Sustainable Production

The sustainable production of natural products like Regelin, often sourced from plants, faces challenges related to availability and environmental impact nih.gov. Advanced biosynthetic engineering offers a promising solution by utilizing genetically engineered microorganisms for the biological production of complex molecules through fermentation from renewable feedstocks under benign conditions nih.govdtu.dkcardiff.ac.uk. This approach can bypass the time-consuming task of identifying natural pathways and offers a feasible method for a sustainable supply of valuable natural products nih.govdtu.dk. Metabolic engineering strategies aim to enhance the biosynthesis of target products by modifying metabolic pathways mdpi.com. Recent advances in synthetic biology and systems metabolic engineering provide various tools and techniques for engineering microbial strains for the production of bio-based chemicals mdpi.com. This includes enhancing the ability of cells to output the desired compounds mdpi.com. Implementing biosynthetic pathways for Regelin in microbial platforms could lead to a more controlled, efficient, and sustainable production method compared to traditional extraction from plant sources dtu.dkcardiff.ac.uk.

Integration with Modern Chemical Biology Methodologies

Integrating Regelin research with modern chemical biology methodologies can significantly advance the understanding of its biological activities and potential applications irjpl.org. Chemical biology utilizes chemistry to develop probes and tools to explore biological systems, providing a "chemical view" of human biology and allowing for the manipulation of macromolecular function and activity le.ac.uk. This is important for both drug development and the creation of research tools le.ac.uk. Modern chemical biology approaches can help elucidate the molecular targets of Regelin, understand its interactions with biological molecules, and dissect the pathways it influences. Techniques such as activity-based protein profiling using reactive chemical probes can identify ligandable sites within proteins in complex biological systems youtube.com. Integrating Regelin with these methodologies can provide a deeper understanding of its mechanism of action and support the development of Regelin-derived tools for biological research. The integration of applied and chemical sciences into biological sciences is considered essential for advancing interdisciplinary research in areas like medicine and biotechnology irjpl.org.

Refinement of Preclinical Models for Enhanced Translational Potential

The refinement of preclinical models is critical for improving the translation of research findings into clinical applications pharmafeatures.comnih.gov. Historically, preclinical pharmacological studies have often relied on simple models that may not fully capture the complexity of human diseases or physiology pharmafeatures.comnih.gov. Challenges exist in creating translatable preclinical animal models that accurately reflect human conditions pharmafeatures.com. Optimizing preclinical models involves considering factors such as age, sex, genetic diversity, and environmental exposures, as well as measuring clinically relevant outcomes nih.gov. While animal models are fundamental to basic scientific research, novel in vivo and in vitro models are being developed to improve translational research signavitae.com. For Regelin research, refining preclinical models would involve utilizing models that better mimic the specific diseases or biological processes being investigated. This could include using more complex animal models, developing advanced in vitro systems, or incorporating human-relevant biological components to enhance the predictive power of preclinical studies and increase the likelihood of successful translation to clinical trials.

Q & A

Q. How to design a robust reproducibility framework for Regelin studies?

  • Methodological Approach :
  • Adopt the ARRIVE 2.0 guidelines for preclinical reporting .
  • Share protocols via platforms like Protocols.io , including raw data and analysis code .
  • Collaborate with independent labs for blinded replication of key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.